An In-Depth Technical Guide to 4-Cyano-2,6-difluorobenzoic Acid: A Key Building Block for Advanced Pharmaceutical Synthesis
An In-Depth Technical Guide to 4-Cyano-2,6-difluorobenzoic Acid: A Key Building Block for Advanced Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Cyano-2,6-difluorobenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a carboxylic acid, a nitrile group, and a difluorinated phenyl ring, offers a versatile platform for the synthesis of complex molecular entities. The strategic placement of these functional groups imparts distinct reactivity and physicochemical properties, making it a valuable building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Cyano-2,6-difluorobenzoic acid, offering field-proven insights for its effective utilization in research and development.
Core Chemical and Physical Properties
4-Cyano-2,6-difluorobenzoic acid (CAS No: 181073-82-5) is a white to off-white solid at room temperature.[1] Its core structure consists of a benzoic acid scaffold substituted with a cyano group at the 4-position and fluorine atoms at the 2- and 6-positions. This substitution pattern significantly influences the molecule's electronic properties and reactivity.
| Property | Value | Reference(s) |
| CAS Number | 181073-82-5 | [1] |
| Molecular Formula | C₈H₃F₂NO₂ | [2] |
| Molecular Weight | 183.11 g/mol | [2] |
| Melting Point | 252-254 °C | |
| Boiling Point | 303.9 ± 42.0 °C (Predicted) | [3] |
| Density | 1.51 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 1.68 ± 0.10 (Predicted) | [3] |
| Solubility | Very slightly soluble in water (0.2 g/L at 25 °C, Calculated) | [1] |
| Appearance | White to light yellow solid | [3] |
Spectroscopic Profile
A comprehensive understanding of the spectroscopic signature of 4-Cyano-2,6-difluorobenzoic acid is crucial for its identification and characterization in reaction monitoring and quality control. While full spectra are often proprietary, the expected spectroscopic data can be inferred from the analysis of its functional groups and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry. The two aromatic protons at the 3- and 5-positions are chemically equivalent and will appear as a single signal. The strong electron-withdrawing effects of the fluorine, cyano, and carboxylic acid groups will deshield these protons, shifting their resonance downfield. The coupling of these protons to the adjacent fluorine atoms will result in a triplet multiplicity. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework. Due to symmetry, five distinct carbon signals are expected: one for the carboxylic acid carbon, one for the cyano carbon, and three for the aromatic carbons. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-180 ppm.[4] The carbon atoms attached to the fluorine atoms will show characteristic splitting due to C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for each functional group. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding.[5] The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700-1730 cm⁻¹.[6] The C≡N stretching of the nitrile group will be observed as a medium-intensity peak in the range of 2220-2260 cm⁻¹.[6] The C-F stretching vibrations will appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Mass Spectrometry
In mass spectrometry, aromatic carboxylic acids typically show a prominent molecular ion peak.[7] Common fragmentation patterns for 4-Cyano-2,6-difluorobenzoic acid would include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and potentially the loss of carbon monoxide (-CO) from the carboxyl group.[4][7]
Synthesis of 4-Cyano-2,6-difluorobenzoic Acid
The synthesis of 4-Cyano-2,6-difluorobenzoic acid can be achieved through a multi-step process starting from commercially available precursors. A plausible and documented synthetic route involves the oxidation of 3,5-difluoro-4-formylbenzonitrile.[3]
Caption: Synthetic pathway to 4-Cyano-2,6-difluorobenzoic acid.
Experimental Protocol: Oxidation of 3,5-Difluoro-4-formylbenzonitrile[3]
This protocol is based on a patented procedure and serves as a reliable method for the laboratory-scale synthesis of the target compound.
Materials:
-
3,5-Difluoro-4-formylbenzonitrile
-
Sodium chlorite (NaClO₂)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a solution of 3,5-difluoro-4-formylbenzonitrile (1.0 equivalent) in dimethyl sulfoxide (DMSO), add an aqueous solution of potassium dihydrogen phosphate (KH₂PO₄, approximately 2.6 equivalents).
-
To this stirred mixture, add an aqueous solution of sodium chlorite (NaClO₂, approximately 2.1 equivalents) sequentially.
-
Allow the reaction to proceed at room temperature with vigorous stirring for approximately 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a significant volume of water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-Cyano-2,6-difluorobenzoic acid as a white solid.
Self-Validation: The purity of the final product can be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS), which should align with the expected data. The yield of this reaction is reported to be high, typically around 91%.[3]
Reactivity Profile
The chemical reactivity of 4-Cyano-2,6-difluorobenzoic acid is dictated by the interplay of its three functional groups.
Caption: Key reactive sites of 4-Cyano-2,6-difluorobenzoic acid.
-
Carboxylic Acid Group: The carboxylic acid moiety is the primary site for reactions such as esterification and amidation. Activation of the carboxylic acid, for instance, by conversion to an acid chloride or through the use of coupling reagents, facilitates the formation of a wide range of derivatives.
-
Cyano Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to form the corresponding amide or carboxylic acid. It can also be reduced to a primary amine, providing a route to further functionalization.
-
Difluorophenyl Ring: The two electron-withdrawing fluorine atoms, along with the cyano and carboxylic acid groups, activate the aromatic ring towards nucleophilic aromatic substitution (SₙAr). This allows for the displacement of the fluorine atoms by various nucleophiles, a key strategy in the synthesis of more complex molecules. The ortho and para positioning of the cyano group to the fluorine atoms further enhances this reactivity.
Applications in Drug Discovery and Development
4-Cyano-2,6-difluorobenzoic acid is a valuable building block in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. The difluorophenyl moiety is a common motif in many kinase inhibitors, as the fluorine atoms can enhance binding affinity and improve metabolic stability.
A notable application of a structurally similar compound is in the synthesis of Trametinib , a MEK inhibitor used in the treatment of melanoma.[8][9] While not a direct precursor, the synthesis of Trametinib intermediates involves a 2-fluoro-4-iodophenyl group, highlighting the importance of such substituted phenyl rings in the development of this class of drugs.[10]
Furthermore, the core structure of 4-Cyano-2,6-difluorobenzoic acid is closely related to intermediates used in the synthesis of other kinase inhibitors. For instance, Pfizer's clinical candidate PF-06873600 , a potent CDK2/4/6 inhibitor, incorporates a 4-amino-2,6-difluorobenzonitrile moiety.[11][12][13][14] This suggests that 4-Cyano-2,6-difluorobenzoic acid can serve as a key starting material for the synthesis of a variety of kinase inhibitors by leveraging the reactivity of its functional groups.
Caption: Role of 4-Cyano-2,6-difluorobenzoic acid in a drug discovery workflow.
Safety and Handling
4-Cyano-2,6-difluorobenzoic acid is classified as an acute toxicant and may cause eye and skin irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
4-Cyano-2,6-difluorobenzoic acid is a strategically designed building block with significant potential in modern drug discovery. Its trifunctional nature provides multiple avenues for chemical modification, enabling the synthesis of diverse and complex molecular architectures. The insights provided in this guide regarding its chemical properties, synthesis, and reactivity are intended to empower researchers and scientists to effectively harness the potential of this versatile compound in the development of next-generation therapeutics.
References
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- 3. 4-CYANO-2,6-DIFLUOROBENZOIC ACID CAS#: 181073-82-5 [amp.chemicalbook.com]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. eng.uc.edu [eng.uc.edu]
- 7. GCMS Section 6.12 [people.whitman.edu]
- 8. veeprho.com [veeprho.com]
- 9. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. tantuchemicals.com [tantuchemicals.com]
- 11. PF-06873600 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. selleckchem.com [selleckchem.com]
